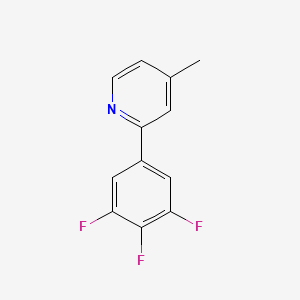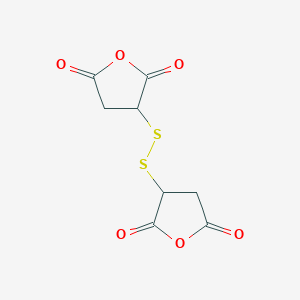
3,3'-Disulfanediyldi(oxolane-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Disulfanediyldi(oxolane-2,5-dione) is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxolane-2,5-dione rings connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediyldi(oxolane-2,5-dione) typically involves the reaction of oxolane-2,5-dione derivatives with disulfide linkers under controlled conditions. One common method involves the use of thiol-containing precursors that undergo oxidation to form the disulfide bond, linking the two oxolane-2,5-dione units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
化学反応の分析
Types of Reactions
3,3’-Disulfanediyldi(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to thiol groups.
Substitution: The oxolane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted oxolane derivatives.
科学的研究の応用
3,3’-Disulfanediyldi(oxolane-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology.
作用機序
The mechanism of action of 3,3’-Disulfanediyldi(oxolane-2,5-dione) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide-linked complexes. The molecular targets and pathways involved include redox-sensitive proteins and enzymes that regulate cellular redox homeostasis .
類似化合物との比較
Similar Compounds
3,3’-Disulfanediyldi(1H-1,2,4-triazol-5-amine): Similar in having a disulfide linkage but differs in the heterocyclic rings.
Oxolane-2,5-dione derivatives: Compounds with similar oxolane rings but different linkers.
特性
CAS番号 |
823214-39-7 |
|---|---|
分子式 |
C8H6O6S2 |
分子量 |
262.3 g/mol |
IUPAC名 |
3-[(2,5-dioxooxolan-3-yl)disulfanyl]oxolane-2,5-dione |
InChI |
InChI=1S/C8H6O6S2/c9-5-1-3(7(11)13-5)15-16-4-2-6(10)14-8(4)12/h3-4H,1-2H2 |
InChIキー |
AQFPWUCWWTWOMC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC1=O)SSC2CC(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)
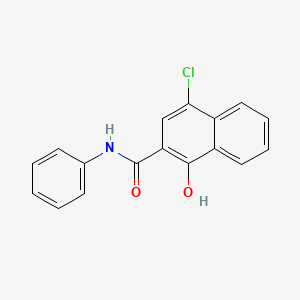

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
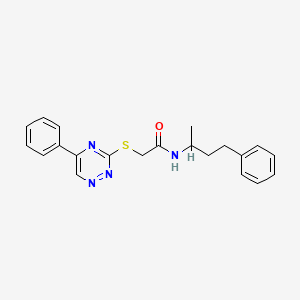

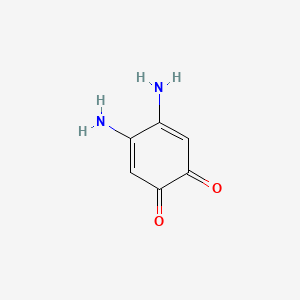
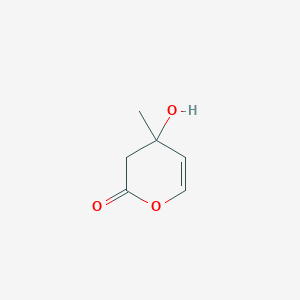
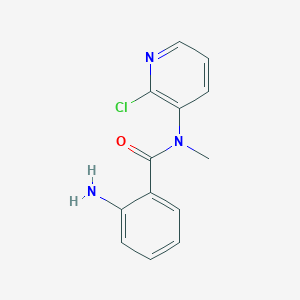
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
